molecular formula C20H21ClO4 B023405 Fenofibrate-d6 CAS No. 1092484-56-4

Fenofibrate-d6

Cat. No.: B023405
CAS No.: 1092484-56-4
M. Wt: 366.9 g/mol
InChI Key: YMTINGFKWWXKFG-LIJFRPJRSA-N
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Description

PTP Inhibitor I is a compound known for its ability to inhibit protein tyrosine phosphatases (PTPs). Protein tyrosine phosphatases are enzymes that remove phosphate groups from phosphorylated tyrosine residues on proteins, playing a crucial role in regulating cellular processes such as cell growth, differentiation, and metabolism. PTP Inhibitor I has been studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and neurodegenerative disorders .

Scientific Research Applications

PTP Inhibitor I has a wide range of scientific research applications:

    Chemistry: Used as a tool to study protein phosphorylation and dephosphorylation processes.

    Biology: Investigated for its role in regulating cellular signaling pathways and its potential as a therapeutic agent.

    Medicine: Explored for its potential to treat diseases such as diabetes, cancer, and neurodegenerative disorders by modulating PTP activity.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting PTPs

Mechanism of Action

Target of Action

Fenofibrate primarily targets the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) . PPARα is a nuclear receptor that plays a crucial role in lipid, glucose, and amino acid homeostasis . It also has a significant role in the regulation of genes involved in inflammation, angiogenesis, and cell apoptosis .

Mode of Action

Fenofibrate is rapidly converted to fenofibric acid in vivo, which binds to PPARα and forms a heterodimer complex with retinoid X receptor (RXR) . This binding activates PPARα, leading to the transcription of various genes that regulate lipid metabolism, inflammation, angiogenesis, and cell apoptosis . The activation of PPARα also increases lipolysis and reduces apoprotein C-III .

Biochemical Pathways

Fenofibrate affects several biochemical pathways. It enhances the PPARα/PGC-1α signaling pathway , promoting mitochondrial β-oxidation, reducing oxidative stress damage, and lipid accumulation in the liver . It also significantly enhances the biosynthesis of unsaturated fatty acids, glycerophospholipid metabolism, and pyrimidine metabolism, while reducing glyoxylate and dicarboxylate metabolism, tyrosine metabolism, tryptophan metabolism, and nonribosomal peptide structures .

Pharmacokinetics

Fenofibrate is known to have a lipid-lowering effect. It is readily and entirely transformed into fenofibric acid, which can be partially metabolized into a reduced derivative . The absorption of fenofibrate is significantly increased after food consumption, which is believed to be due to the increased gastric emptying rate and the increased calories in the duodenum .

Result of Action

The activation of PPARα by fenofibrate leads to a range of molecular and cellular effects. It improves the survival of retinal endothelial and pigment epithelial cells under diabetic conditions . It also inhibits the proliferation of gliomas . In the liver, it promotes mitochondrial β-oxidation, reduces oxidative stress damage, and lipid accumulation .

Action Environment

Environmental factors, such as diet, can influence the action of fenofibrate. For instance, a high-fat diet can significantly alter the composition and metabolic pathways of gut microbiota, which in turn can affect the action of fenofibrate . Fenofibrate treatment significantly reduces serum lipid levels in hyperlipidemia hamsters fed a high-fat diet .

Safety and Hazards

In case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical is ingested or inhaled, mouth to mouth resuscitation should not be used .

Future Directions

Emerging evidence suggests a potential role for fenofibrate in the prevention of progression of diabetic retinopathy (DR), especially in patients with cardiovascular risk, and pre-existing mild-to-moderate DR . Further clinical trials are needed to establish the benefits of fenofibrate in other forms of diabetes, including type 1 diabetes .

Biochemical Analysis

Biochemical Properties

Fenofibrate-d6 interacts with PPARα, a key regulator of lipid metabolism . It has EC50 values of 18 and 30 μM for mouse and human receptors, respectively . It is selective for PPARα over PPARγ and lacks activity at mouse and human PPARδ at a concentration of 100 μM .

Cellular Effects

This compound has been shown to significantly reduce serum lipid levels in hyperlipidemia hamsters . It also increases the levels of beneficial bacterial species associated with health, including Bacteroides ovatus, Bifidobacterium animalis, Bacteroides intestinalis, Allobaculum stercoricanis, Lactobacillus reuteri, and Bacteroides acidifaciens .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to PPARα, leading to the activation of this receptor . This activation results in the modulation of genes involved in lipid metabolism, leading to decreased levels of triglycerides and low-density lipoprotein cholesterol, and increased levels of high-density lipoprotein cholesterol .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have long-term effects on cellular function. For instance, it has been observed to significantly reduce the progression of diabetic retinopathy and other microvascular endpoints in patients with type 2 diabetes over a mean 4.03-year follow-up period .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, in a study involving hamsters fed a high-fat diet, fenofibrate treatments significantly reduced the serum lipid levels in hyperlipidemia hamsters . The group treated with fenofibrate exhibited higher levels of beneficial bacterial species associated with health .

Metabolic Pathways

This compound is involved in the PPARα pathway, which plays a crucial role in lipid metabolism . It enhances the biosynthesis of unsaturated fatty acids, glycerophospholipid metabolism, and pyrimidine metabolism, while reducing glyoxylate and dicarboxylate metabolism, tyrosine metabolism, tryptophan metabolism, and nonribosomal peptide structures .

Transport and Distribution

This compound is absorbed from the gastrointestinal tract and is principally hydrolyzed by the CYP3A4 isozyme to its active and major metabolite, fenofibric acid . The absorption rate of this compound is significantly affected by the fat content of ingested food .

Subcellular Localization

The subcellular localization of this compound is primarily within the liver, heart, muscle, and kidney, where it augments fatty acid catabolism . It is also found in the cells of the gastrointestinal tract where it is absorbed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PTP Inhibitor I involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of PTP Inhibitor I follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

PTP Inhibitor I undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of PTP Inhibitor I with modified functional groups, which can be further studied for their biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PTP Inhibitor I is unique in its ability to selectively inhibit multiple PTPs, making it a versatile tool for studying various cellular processes and potential therapeutic applications. Unlike some other inhibitors, PTP Inhibitor I has shown efficacy in modulating multiple signaling pathways, providing a broader scope of research and therapeutic potential .

Properties

IUPAC Name

propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClO4/c1-13(2)24-19(23)20(3,4)25-17-11-7-15(8-12-17)18(22)14-5-9-16(21)10-6-14/h5-13H,1-4H3/i3D3,4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTINGFKWWXKFG-LIJFRPJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)OC(C)C)(C([2H])([2H])[2H])OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50648850
Record name Propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-2-(~2~H_3_)methyl(~2~H_3_)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092484-56-4
Record name Propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-2-(~2~H_3_)methyl(~2~H_3_)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1 liter of isopropyl alcohol, 232.5 g (1 mol) of (4-chlorophenyl)(4-hydroxyphenyl)methanone, 138 g (1 mol) of potassium carbonate and 355 g (1.7 mol) of the 1-methylethyl ester of 2-bromo-2-methylpropanoic acid are introduced into a 4 liter reactor equipped with a stirrer and a condenser. The reaction medium is heated gently, with vigorous stirring, and then kept under reflux for 8 hours. About 400 ml of isopropyl alcohol are then distilled off, after which the medium is cooled, with stirring. The precipitate formed is filtered off and then washed with water in the heterogeneous phase, with shaking. It is filtered off and then washed again with 2% sodium hydroxide solution and then with water until the washings are neutral. The product is filtered off and purified by recrystallization from isopropyl alcohol to give 140 g of fenofibrate (yield=38.8%).
Quantity
232.5 g
Type
reactant
Reaction Step One
Quantity
138 g
Type
reactant
Reaction Step One
[Compound]
Name
1-methylethyl ester
Quantity
355 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One
Yield
38.8%

Synthesis routes and methods II

Procedure details

100 g (0.43 mol) of (4-chlorophenyl)(4-hydroxyphenyl)methanone and 165 g (0.79 mol) of the 1-methylethyl ester of 2-bromo-2-methylpropanoic acid are introduced, under a nitrogen atmosphere, into a 3-necked round-bottomed flask equipped with a stirrer and a condenser. The reaction medium is heated to 110° C. and a solution of 50 g (0.36 mol) of potassium carbonate in 50 ml of demineralized water is then added slowly over a period of 20 minutes, with distillation taking place at 100° C. The distillate separates out into 2 phases. The lower phase is recycled into the reaction medium. After heating at 110°-112° C. for 1.5 h, the reaction medium is brought to 140° C. and a temperature of 140°-145° C. is maintained for 4 hours. The reaction medium is then cooled to about 90° C. and 210 ml of 80% isopropyl alcohol are added. The mixture is then left to cool for 12 h, with stirring, after which the suspension obtained is filtered at 0° C. The precipitate is washed with 4 times 200 ml of demineralized water and then recrystallized from propan-2-ol to give 119.5 g (yield=77%) of fenofibrate.
Quantity
100 g
Type
reactant
Reaction Step One
[Compound]
Name
1-methylethyl ester
Quantity
165 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
210 mL
Type
reactant
Reaction Step Three
Yield
77%

Synthesis routes and methods III

Procedure details

465 g (2 mol) of (4-chlorophenyl)(4-hydroxyphenyl)methanone and 815 g (3.9 mol) of the 1-methylethyl ester of 2-bromo-2-methylpropanoic acid (alternative nomenclature: isopropyl 2-bromo-2-methylpropanoate) are introduced into a 4 liter reactor equipped with a stirrer and a condenser. The medium is heated to 120° C. and 265 g (1.92 mol) of potassium carbonate are then added with the aid of a funnel for solids. The reaction medium is subsequently heated for 5 hours at 140°-145° C. and then cooled to about 100° C. It is subsequently diluted with aqueous isopropyl alcohol and then acidified with sulfuric acid. The reaction medium is then cooled to 18°-20° C. in order to crystallize the product, which is filtered off and washed with sodium hydroxide solution and then water. The product is recrystallized from isopropanol to give 605 g of fenofibrate (yield=83.9%) with a purity greater than 99.5% (determination by high pressure liquid chromatography, abbreviated to HPLC).
Quantity
465 g
Type
reactant
Reaction Step One
[Compound]
Name
1-methylethyl ester
Quantity
815 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
265 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
83.9%

Synthesis routes and methods IV

Procedure details

1 kg (3.14 mol) of fenofibric acid (II), 500 ml of dimethyl sulfoxide and 1 l of isopropyl acetate were charged into a jacketed 5 l reactor under nitrogen. 433.5 g (3.14 mol) of potassium carbonate were then added, with stirring at ambient temperature, and the reaction mixture was brought to 85-90° C. for 45 min. The temperature of the reaction mixture was subsequently reduced to approximately 80° C. and 354 ml (3.77 mol) of 2-bromopropane and then 100 ml of isopropyl acetate were added over a period of 50 min. The mixture was kept stirring at 85-95° C. for 5 hours and then slightly cooled to approximately 80° C. In-process monitoring showed that the degree of conversion to give fenofibrate was approximately 99.5%. The content of the reactor was hot-filtered and the salts separated on the filter were washed with 1 l of isopropyl acetate, which was combined with the filtrate. The isolated salts, which essentially comprise potassium bromide, were dried and kept for recycling. The filtrate was concentrated under reduced pressure while maintaining a bulk temperature of approximately 80° C., and of 95° C. at the end of concentrating. After removal of the solvents, 2.27 l of isopropanol and 455 ml of pure water were added. The mixture was brought to gentle reflux for 10 min and then hot-filtered. Under stirring, the filtrate was slowly cooled down to a temperature of 0° C. The crystallized fenofibrate was separated by filtration on a filtering device, washed on the filtering device with approximately 500 ml of ice-cold isopropanol and then dried under vacuum at 45-50° C. 1075 g of fenofibrate with a purity of greater than 99.5% and comprising no impurity at a level of greater than 0.05% were thus obtained (yield=94.9%).
Quantity
1 kg
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
433.5 g
Type
reactant
Reaction Step Two
Quantity
354 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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